![molecular formula C6H11NO B1373852 2-Oxa-5-azaspiro[3.4]octane CAS No. 90207-55-9](/img/structure/B1373852.png)
2-Oxa-5-azaspiro[3.4]octane
Overview
Description
“2-Oxa-5-azaspiro[3.4]octane” is a chemical compound with the empirical formula C6H11NO . It is a solid substance with a molecular weight of 113.16 (free base basis) . This compound is used in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
Molecular Structure Analysis
The molecular structure of “2-Oxa-5-azaspiro[3.4]octane” is represented by the SMILES string OC (C (O)=O)=O.C1CCNC12COC2
. The InChI key for this compound is JFOZNINEJYPQQK-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“2-Oxa-5-azaspiro[3.4]octane” is a solid substance . It has a melting point range of 85-94 °C . The compound is stored at a temperature of -20°C .
Scientific Research Applications
Cancer Research
2-Oxa-5-azaspiro[3.4]octane is involved in the synthesis of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit inhibitory activities against the epidermal growth factor receptor (EGFR) , which is a target in cancer therapy due to its role in the proliferation and survival of cancer cells .
Photochromic Materials
Spiro forms of lactones and oxazines, which can be derived from compounds like 2-Oxa-5-azaspiro[3.4]octane, find applications as leuco dyes . They display chromism , meaning they can reversibly interchange between their colorless and colored forms when exposed to light or heat, making them useful in the development of photochromic materials .
Safety and Hazards
Future Directions
Spiro forms of lactones and oxazines, such as “2-Oxa-5-azaspiro[3.4]octane”, find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms . They are also used as photochromic materials . This suggests potential future directions in the field of dye and material science.
properties
IUPAC Name |
2-oxa-5-azaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6(7-3-1)4-8-5-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQFZIFJADDQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azaspiro[3.4]octane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis described in the paper "The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin"?
A1: This paper is significant because it details the first successful synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. [] This is a key step towards potentially synthesizing oxazolomycin, a natural product with promising biological activity. The researchers were able to produce both racemic and optically active versions of the target compound, utilizing L-proline as a chiral starting material in one approach. [] They also successfully oxidized these compounds to their corresponding spiro β-lactone γ-lactams, further demonstrating the versatility of their synthetic strategy. []
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